1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one 1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one
Brand Name: Vulcanchem
CAS No.: 946324-23-8
VCID: VC4386450
InChI: InChI=1S/C21H28N4O2/c1-16(2)27-20-15-19(22-17(3)23-20)24-11-13-25(14-12-24)21(26)10-9-18-7-5-4-6-8-18/h4-8,15-16H,9-14H2,1-3H3
SMILES: CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)CCC3=CC=CC=C3
Molecular Formula: C21H28N4O2
Molecular Weight: 368.481

1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one

CAS No.: 946324-23-8

Cat. No.: VC4386450

Molecular Formula: C21H28N4O2

Molecular Weight: 368.481

* For research use only. Not for human or veterinary use.

1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one - 946324-23-8

Specification

CAS No. 946324-23-8
Molecular Formula C21H28N4O2
Molecular Weight 368.481
IUPAC Name 1-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one
Standard InChI InChI=1S/C21H28N4O2/c1-16(2)27-20-15-19(22-17(3)23-20)24-11-13-25(14-12-24)21(26)10-9-18-7-5-4-6-8-18/h4-8,15-16H,9-14H2,1-3H3
Standard InChI Key WRXLFTSBFMPGAX-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)CCC3=CC=CC=C3

Introduction

Structural Characteristics

The compound consists of a piperazine ring connected to a 6-isopropoxy-2-methylpyrimidine moiety and a phenylpropanone group. This combination of structural elements suggests potential biological activity, as piperazine derivatives are known for their diverse pharmacological properties, including antimicrobial, antitumor, and neuropharmacological effects.

Structural ComponentDescription
Piperazine RingA six-membered ring containing two nitrogen atoms, commonly found in pharmaceuticals due to its ability to interact with biological targets.
Pyrimidine MoietyA heterocyclic ring system, often involved in biological processes and drug design due to its ability to bind to enzymes and receptors.
Phenyl GroupAn aromatic ring system that can contribute to the compound's lipophilicity and ability to interact with biological targets.

Synthesis Methods

The synthesis of 1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one likely involves multi-step organic reactions. Common reagents used in similar syntheses include isopropyl alcohol, methyl iodide, and various catalysts to facilitate the formation of the desired product. The reactions are typically conducted under controlled conditions to optimize yield and purity.

StepReagentsConditions
1. Formation of Pyrimidine DerivativeIsopropyl alcohol, methyl iodideControlled temperature and pressure
2. Piperazine Ring FormationPiperazine, catalysts (e.g., sodium hydroxide)Solvents like dimethylformamide or ethyl acetate
3. Coupling with Phenyl GroupPhenylpropanoyl chloride, catalystsControlled conditions to prevent side reactions

Biological Relevance

Compounds with similar structures, such as piperazine derivatives, have shown potential in medicinal chemistry due to their ability to interact with various biological targets. These interactions can lead to therapeutic effects by modulating enzyme activity or receptor binding. While specific biological data for 1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one is not available, its structural features suggest potential applications in drug development.

Potential ApplicationMechanism
Antimicrobial ActivityInhibition of microbial enzymes or receptors
Antitumor ActivityInhibition of tumor growth by targeting specific pathways
Neuropharmacological EffectsModulation of neurotransmitter receptors

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